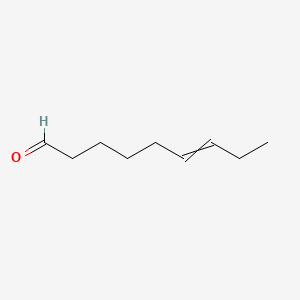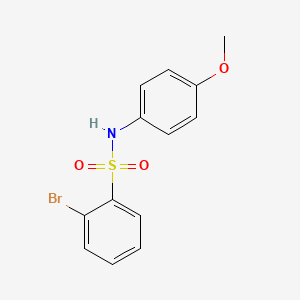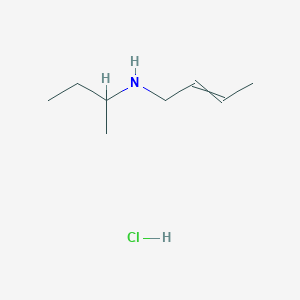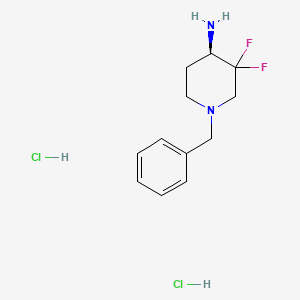
(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride: is a fluorinated piperidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of fluorine atoms in the molecule can significantly influence its chemical and biological properties, making it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction, where a suitable piperidine precursor is reacted with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as potassium carbonate or cesium fluoride to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cesium fluoride in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
科学的研究の応用
(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the molecule can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
類似化合物との比較
(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride: can be compared with other fluorinated piperidine derivatives, such as:
- (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
These compounds share similar structural features but differ in their specific functional groups and fluorination patterns. The unique arrangement of fluorine atoms in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H18Cl2F2N2 |
|---|---|
分子量 |
299.18 g/mol |
IUPAC名 |
(4R)-1-benzyl-3,3-difluoropiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-12(14)9-16(7-6-11(12)15)8-10-4-2-1-3-5-10;;/h1-5,11H,6-9,15H2;2*1H/t11-;;/m1../s1 |
InChIキー |
WUYMKUKMLRBFSH-NVJADKKVSA-N |
異性体SMILES |
C1CN(CC([C@@H]1N)(F)F)CC2=CC=CC=C2.Cl.Cl |
正規SMILES |
C1CN(CC(C1N)(F)F)CC2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


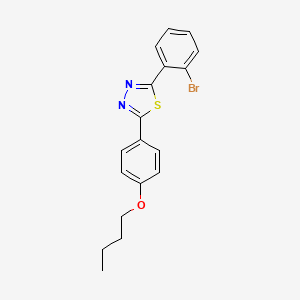
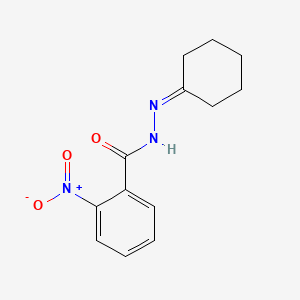
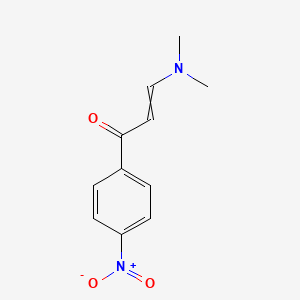

![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12448406.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)
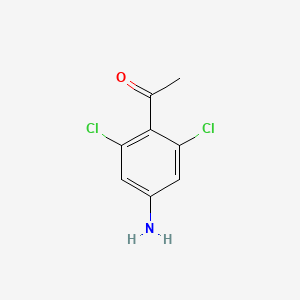
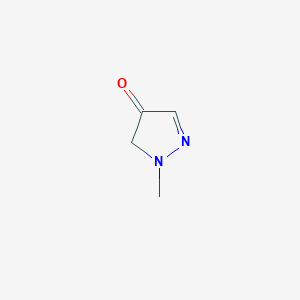

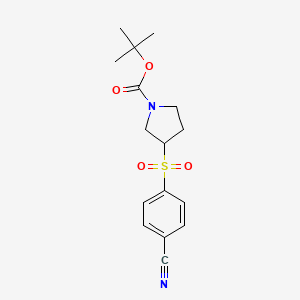
![2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12448473.png)
